molecular formula C20H24N4O2 B2756413 N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide CAS No. 80490-84-2

N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide

Cat. No.: B2756413
CAS No.: 80490-84-2
M. Wt: 352.438
InChI Key: WDTQLUJPEWRMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with formamide and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide typically involves multiple steps:

    Formation of N-(4-Methylphenyl)carbamoyl Chloride: This intermediate is prepared by reacting 4-methylphenylamine with phosgene or a similar chlorinating agent under controlled conditions.

    Piperazine Derivatization: The piperazine ring is then introduced by reacting the N-(4-methylphenyl)carbamoyl chloride with piperazine in the presence of a base such as triethylamine.

    Formylation: The final step involves the formylation of the piperazine derivative using formic acid or a formylating agent like formic anhydride.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the formamide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: 4-Methylbenzoic acid, 4-Methylbenzaldehyde.

    Reduction: N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide has potential applications in drug design. Its piperazine core is a common motif in pharmaceuticals, and modifications can lead to compounds with diverse biological activities.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound can be used in the production of polymers, resins, and other materials that benefit from its structural properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and specificity, while the formamide group can participate in hydrogen bonding, influencing the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)piperazine: Lacks the formamide group, making it less versatile in hydrogen bonding interactions.

    N-(4-Methylphenyl)formamide: Does not contain the piperazine ring, limiting its potential in medicinal chemistry.

    4-Methylphenylcarbamoylpiperazine: Similar but lacks the formamide group, affecting its overall reactivity and application scope.

Uniqueness

N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of reactivity and stability.

Properties

IUPAC Name

1-N,4-N-bis(4-methylphenyl)piperazine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-15-3-7-17(8-4-15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTQLUJPEWRMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.